Glycochenodeoxycholic acid-d4

Übersicht

Beschreibung

Glycochenodeoxycholic Acid-d4, also known as Chenodeoxycholylglycine-d4, is a deuterium-labeled bile acid. It is formed in the liver from chenodeoxycholate and glycine. This compound acts as a detergent to solubilize fats for absorption and is itself absorbed. This compound is primarily used in scientific research as a stable isotope-labeled compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycochenodeoxycholic Acid-d4 involves the incorporation of deuterium into Glycochenodeoxycholic Acid. This process typically includes the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycochenodesoxycholsäure-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Halogene (z. B. Chlor, Brom), Nukleophile (z. B. Hydroxid, Cyanid)

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Glycochenodesoxycholsäure-d4 zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Glycochenodesoxycholsäure-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als stabil isotopenmarkierte Verbindung zur Verfolgung und Quantifizierung chemischer Reaktionen verwendet.

Biologie: Wird in Studien zum Gallensäurenstoffwechsel und -transport eingesetzt.

Medizin: Wird in pharmakokinetischen und metabolischen Studien eingesetzt, um Arzneimittelwechselwirkungen und -effekte zu verstehen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt

Wirkmechanismus

Glycochenodesoxycholsäure-d4 wirkt als Detergens, um Fette zur Absorption zu lösen. Sie wird im Darm absorbiert und induziert die Hepatozyten-Apoptose. Die beteiligten molekularen Ziele und Pfade umfassen die Modulation der intrazellulären Protein-Kinase-C- (PKC-) Aktivität und die Induktion der Apoptose durch verschiedene Signalwege .

Wirkmechanismus

Glycochenodeoxycholic Acid-d4 acts as a detergent to solubilize fats for absorption. It is absorbed in the intestine and induces hepatocyte apoptosis. The molecular targets and pathways involved include the modulation of intracellular protein kinase C (PKC) activity and the induction of apoptosis through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycochenodesoxycholsäure: Die nicht deuterierte Form von Glycochenodesoxycholsäure-d4.

Taurochenodesoxycholsäure: Eine Gallensäure, die mit Taurin anstelle von Glycin konjugiert ist.

Glycodesoxycholsäure: Eine Gallensäure, die mit Glycin konjugiert ist, aber von Desoxycholsäure abgeleitet ist

Einzigartigkeit

Glycochenodesoxycholsäure-d4 ist aufgrund ihrer Deuteriummarkierung einzigartig, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht. Die Einarbeitung von Deuterium ermöglicht eine präzise Verfolgung und Quantifizierung in metabolischen Studien, die Einblicke in die Pharmakokinetik und Dynamik von Gallensäuren liefern .

Biologische Aktivität

Glycochenodeoxycholic acid-d4 (GCDC-d4) is a deuterated derivative of glycochenodeoxycholic acid, a bile acid primarily involved in lipid digestion and absorption. This article explores the biological activity of GCDC-d4, focusing on its mechanisms, clinical significance, and potential therapeutic applications.

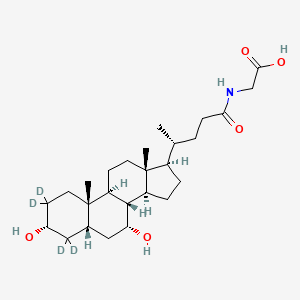

Chemical Structure

GCDC-d4 is characterized by the following chemical formula:

- Molecular Formula : CHDNO

- Molecular Weight : 441.63 g/mol

- CAS Number : Not specified

1. Bile Acid Functionality

GCDC-d4 functions as a detergent that aids in the solubilization and absorption of dietary fats and sterols. It is a glycine conjugate of chenodeoxycholic acid, playing a crucial role in emulsifying lipids for better absorption in the intestines .

2. Induction of Apoptosis

Research indicates that GCDC can induce hepatocyte apoptosis through the extrinsic apoptosis pathway, particularly in cases of obstructive jaundice. Elevated levels of GCDC have been associated with increased hepatocyte apoptosis, suggesting its role as a pathological marker in liver diseases .

3. Signaling Pathways

GCDC-d4 has been shown to activate the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, promoting cell proliferation and inhibiting apoptosis. This mechanism highlights its potential involvement in esophageal cancer progression due to bile reflux .

Clinical Significance

1. Diagnostic Marker

GCDC levels serve as an important diagnostic marker for hepatocellular carcinoma. The concentration of this bile acid correlates with disease prognosis, making it a valuable tool in clinical settings for monitoring liver health .

2. Impact on Liver Function

Studies have demonstrated that GCDC influences liver function by modulating bile flow and affecting hepatocyte behavior. Its accumulation is linked to liver pathologies, including acute liver failure and pancreatitis .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Acetaminophen-Induced Liver Failure

In a study involving patients with acetaminophen-induced acute liver failure, elevated serum levels of GCDC were observed. This finding supports the hypothesis that GCDC contributes to hepatocyte injury and could serve as a biomarker for liver damage severity .

Case Study 2: Obesity and Bile Acids

A comparative analysis post-bariatric surgery indicated that GCDC levels were significantly elevated in patients who underwent gastric bypass compared to those who were overweight or obese. This suggests that GCDC may play a role in metabolic regulation following weight loss interventions .

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCZAUBVMUEKKP-PKIQRPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167643 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-16-2 | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.